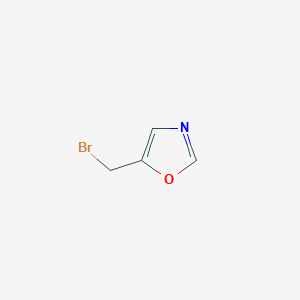

5-(Bromomethyl)oxazole

概要

説明

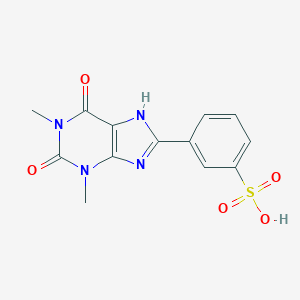

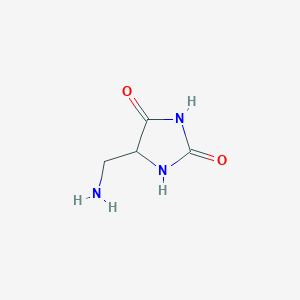

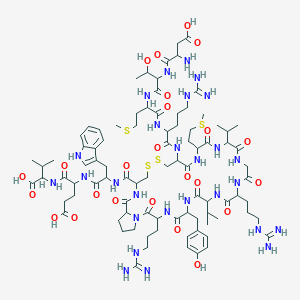

5-(Bromomethyl)oxazole is a compound with the molecular formula C4H4BrNO . It is a heterocyclic compound that includes a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(Bromomethyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)oxazole includes a five-membered ring with one nitrogen atom and one oxygen atom . The InChI code for this compound isInChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 . Physical And Chemical Properties Analysis

The molecular weight of 5-(Bromomethyl)oxazole is 161.98 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 59.7 . The compound has a rotatable bond count of 1 and does not have any hydrogen bond donors .科学的研究の応用

Synthesis of Medicinal Compounds

5-(Bromomethyl)oxazole: serves as a pivotal intermediate in the synthesis of oxazole-based medicinal compounds. Utilizing the van Leusen oxazole synthesis, researchers can create a diverse array of oxazole derivatives that play a crucial role in drug discovery . These compounds are valuable for their potential therapeutic properties and are frequently employed in the treatment of diseases such as antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, and antidiabetic conditions .

Magnetic Nanocatalyst Development

The compound is instrumental in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. Magnetic nanoparticles offer high stability and easy surface modification, allowing for the creation of efficient catalysts. The most notable feature of these nanocatalysts is their simple separation from the reaction mixture using an external magnet, which revolutionizes organic synthesis .

Biological Activity Screening

“5-(Bromomethyl)oxazole” derivatives are synthesized and screened for a wide spectrum of biological activities. The oxazole nucleus is known for its significant heterocyclic structure, which binds easily with a variety of receptors and enzymes, showcasing broad biological activities .

Antibacterial Agents

Researchers have utilized “5-(Bromomethyl)oxazole” to develop novel antibacterial agents. The structural diversity of oxazole-based molecules allows them to interact with different bacterial targets, providing new pathways for combating antibiotic resistance .

Antifungal Therapeutics

The compound’s derivatives are also explored for their antifungal properties. By forming the core structure of many antifungal drugs, oxazole rings contribute to the development of new treatments for fungal infections .

Anticancer Drug Design

“5-(Bromomethyl)oxazole” is a key starting material in the design of anticancer drugs. Its ability to integrate into complex molecules that can target cancer cells makes it an invaluable asset in oncological research .

Anti-inflammatory Medication

The synthesis of anti-inflammatory medication often involves oxazole derivatives. These compounds can modulate inflammatory pathways, leading to the development of new drugs to treat chronic inflammatory diseases .

Antiviral Research

Finally, “5-(Bromomethyl)oxazole” plays a role in the synthesis of antiviral agents. The oxazole ring’s versatility in binding to viral enzymes and receptors makes it a potent tool for creating drugs that can inhibit viral replication .

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

将来の方向性

Oxazole-based molecules, including 5-(Bromomethyl)oxazole, have received attention from researchers globally due to their various biological activities . Future research may focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts can help overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

作用機序

Target of Action

5-(Bromomethyl)oxazole is a derivative of the oxazole family .

Mode of Action

Oxazole derivatives are known to interact with various biological targets based on their chemical diversity

Biochemical Pathways

Oxazole derivatives, including 5-(Bromomethyl)oxazole, are known to affect a wide range of biological activities . They have been associated with various biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities

特性

IUPAC Name |

5-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDMJZUHSLWFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470235 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)oxazole | |

CAS RN |

127232-42-2 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 5-(bromomethyl)oxazole from amino acid-derived precursors?

A1: The research article highlights a novel, gold-catalyzed synthetic route for producing 5-(bromomethyl)oxazoles using readily available amino acid-derived propargylic amides as starting materials []. This method offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)